N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVZQWTWKHZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
3,4-Diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C₁₉H₂₀N₂O₃S
- Molecular Weight : 356.44 g/mol
- Key Differences : Replacement of methoxy groups with ethoxy substituents on the benzamide ring.
- The 6-methyl group on the benzothiazole may influence steric interactions in target binding pockets.
Heterocyclic Amide Derivatives with Varied Core Structures
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Molecular Formula : C₁₃H₁₅N₃O₃S₂
- Molecular Weight : 325.41 g/mol
- Key Differences : Replacement of benzothiazole with a 1,3,4-thiadiazole ring and addition of an ethylsulfanyl group.
- Implications :
- The thiadiazole core introduces additional sulfur atoms, which may alter electronic properties and redox activity.
- Ethylsulfanyl groups could modulate pharmacokinetic properties, such as metabolic oxidation pathways.
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Molecular Formula : C₁₇H₁₅N₃O₃S
- Molecular Weight : 353.39 g/mol
- Key Differences : Incorporation of a methoxyphenyl -substituted thiadiazole ring.
- Implications: The extended aromatic system may enhance π-π stacking interactions with aromatic residues in enzymes or receptors.
Functional Group Modifications: Thiourea vs. Amide Derivatives
N-((5-Chloro-2,4-disulfamoylphenyl)carbamothioyl)-3,4-dimethoxybenzamide (Compound 17)
- Molecular Formula : C₁₆H₁₅ClN₄O₅S₃
- Molecular Weight : 490.96 g/mol
- Key Differences : Replacement of the amide bond with a thiourea group and addition of sulfamoyl and chloro substituents.
- Sulfamoyl groups are classic pharmacophores in enzyme inhibitors, suggesting divergent biological targets compared to the parent benzamide.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the benzothiazole class, which is known for its diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a dimethoxybenzamide group. Its unique structural characteristics contribute to its biological activities. The presence of methoxy groups at positions 3 and 4 on the benzamide enhances its lipophilicity and can influence binding interactions with target biomolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by targeting bacterial enzymes, disrupting their function, and leading to cell death. This mechanism is often mediated through oxidative stress pathways and inhibition of key enzymes involved in bacterial metabolism.
- Anticancer Activity : In cancer research, this compound has shown potential in inhibiting cell division and inducing apoptosis in various cancer cell lines. It disrupts critical pathways involved in cancer cell proliferation and survival. Studies suggest that it may interfere with signaling pathways related to oxidative stress and apoptosis induction .
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.2 |
| A549 (lung cancer) | 8.7 |
| HeLa (cervical cancer) | 6.5 |
The IC50 values indicate that the compound effectively inhibits cell growth across different cancer types, suggesting a broad spectrum of anticancer activity .
Case Studies
A notable case study involved screening a library of compounds for their anticancer properties using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to penetrate spheroids effectively and induce apoptosis in tumor cells. This study emphasizes the importance of evaluating drug candidates in more physiologically relevant models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
